molecular formula C13H17ClO2 B1584017 4-Hexyloxybenzoyl chloride CAS No. 39649-71-3

4-Hexyloxybenzoyl chloride

Cat. No. B1584017
CAS RN: 39649-71-3
M. Wt: 240.72 g/mol
InChI Key: DQQOONVCLQZWOY-UHFFFAOYSA-N
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Description

4-Hexyloxybenzoyl chloride is a chemical compound with the molecular formula C13H17ClO2. It has an average mass of 240.726 Da and a monoisotopic mass of 240.091705 Da .


Molecular Structure Analysis

The molecular structure of 4-Hexyloxybenzoyl chloride consists of a benzoyl group (a benzene ring attached to a carbonyl group) and a hexyloxy group (a six-carbon chain attached to an oxygen atom) linked together .


Physical And Chemical Properties Analysis

4-Hexyloxybenzoyl chloride is a liquid at room temperature. It has a refractive index of 1.5256 and a density of 1.029 g/mL at 25 °C .

Scientific Research Applications

  • Detection Enhancement in Mass Spectrometry

    • 4-Hexyloxybenzoyl chloride has applications in enhancing detection in liquid chromatography-mass spectrometry. It's used as a derivatization reagent, improving the detection of compounds like estrogens in biological fluids. This technique facilitates sensitive and accurate quantification in clinical analysis, particularly useful in diagnosing fetoplacental function (Higashi et al., 2006).
  • Activation of Polymeric Carriers

    • This compound is significant in activating hydroxyl groups of polymeric carriers. The activated carriers can be employed for covalently attaching biologicals like enzymes, antibodies, and avidin, preserving their biological function. Such activated supports have potential therapeutic applications, including bioselective separation in medical treatments (Chang et al., 1992).
  • Polymer Synthesis

    • In the field of polymer chemistry, 4-Hexyloxybenzoyl chloride is utilized for synthesizing various high molecular weight polymers. It's a key intermediate in producing poly(4-hydroxybenzoate)s, which have applications in creating materials with specific properties like thermal stability and crystallinity (Kricheldorf & Schwarz, 1983).
  • Pharmaceutical and Cosmetic Applications

    • Research has identified microorganisms that biosynthesize derivatives of 4-hexyloxybenzoyl chloride, such as 4-hydroxybenzoate and its alkyl esters. These compounds are widely used in the pharmaceutical and cosmetic industries, notably as preservatives in various products (Peng et al., 2006).
  • Analytical Chemistry

    • In analytical chemistry, it serves as a derivatization reagent for hydroxyl and amino compounds, enabling their effective separation and detection using techniques like thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
  • Environmental Applications

    • The compound is also involved in environmental studies, such as analyzing 4-hydroxybenzoates and their metabolites in the context of UV radiation exposure, highlighting its role in understanding the environmental impact of commonly used preservatives (Lee et al., 2017).

Safety And Hazards

4-Hexyloxybenzoyl chloride is a hazardous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

4-hexoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQOONVCLQZWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068193
Record name Benzoyl chloride, 4-(hexyloxy)-
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Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyloxybenzoyl chloride

CAS RN

39649-71-3
Record name 4-(Hexyloxy)benzoyl chloride
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Record name 4-Hexyloxybenzoyl chloride
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Record name Benzoyl chloride, 4-(hexyloxy)-
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Record name Benzoyl chloride, 4-(hexyloxy)-
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Record name 4-hexyloxybenzoyl chloride
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Record name 4-Hexyloxybenzoyl chloride
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Synthesis routes and methods

Procedure details

Thionyl chloride (485 g of 98%, 4.00 mol) was added dropwise to 300 g (1.35 mol) of 4-hexyloxybenzoic acid. The resulting mixture was refluxed under nitrogen for 2 hours. Distillation yielded 318 g (98%) of 4-hexyloxybenzoyl chloride [boiling point 149°-153° C. (7.5 mm)].
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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